tert-butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a chemical compound with the molecular formula C18H25BN2O4. It is often used in research and development, particularly in the fields of organic chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyano group, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of 4-cyano-2-iodophenyl isocyanate with pinacolborane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The boron atom in the dioxaborolane ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for drug discovery .
Biology and Medicine
The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways .
Industry
In the chemical industry, this compound can be used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the boron atom in the dioxaborolane ring can participate in coordination chemistry. These interactions can modulate biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyano and carbamate groups.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Shares the tert-butyl and cyano groups but differs in the aromatic ring structure.
Uniqueness
tert-Butyl N-[4-cyano-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1384313-04-5 |
---|---|
Molecular Formula |
C18H25BN2O4 |
Molecular Weight |
344.2 |
Purity |
0 |
Origin of Product |
United States |
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